molecular formula C7H8BrN5O B15289963 2-Amino-7-(2-bromoethyl)-1,7-dihydro-6H-purin-6-one

2-Amino-7-(2-bromoethyl)-1,7-dihydro-6H-purin-6-one

Cat. No.: B15289963
M. Wt: 258.08 g/mol
InChI Key: YVVHNESYXDWUFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-7-(2-bromoethyl)-1,7-dihydro-6H-purin-6-one is a purine derivative that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of an amino group at the 2-position and a bromoethyl group at the 7-position of the purine ring, making it a versatile molecule for synthetic and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-7-(2-bromoethyl)-1,7-dihydro-6H-purin-6-one typically involves the bromination of a suitable purine precursor followed by the introduction of the amino group. One common method involves the reaction of 7-ethylpurine with bromine to yield 7-(2-bromoethyl)purine, which is then aminated to form the desired compound. The reaction conditions often include the use of solvents such as dichloromethane or toluene and may require catalysts to facilitate the bromination and amination steps .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-Amino-7-(2-bromoethyl)-1,7-dihydro-6H-purin-6-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Amines, thiols, and alcohols for substitution reactions.

    Oxidizing Agents: Potassium permanganate or hydrogen peroxide for oxidation reactions.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions with amines can yield aminoethyl derivatives, while oxidation reactions can produce oxo derivatives .

Scientific Research Applications

2-Amino-7-(2-bromoethyl)-1,7-dihydro-6H-purin-6-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-7-(2-bromoethyl)-1,7-dihydro-6H-purin-6-one involves its interaction with specific molecular targets, such as enzymes involved in purine metabolism. The bromoethyl group can form covalent bonds with nucleophilic sites on proteins or nucleic acids, leading to inhibition or modification of their function. This compound may also interfere with DNA replication and repair processes, contributing to its potential anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-7-(2-bromoethyl)-1,7-dihydro-6H-purin-6-one is unique due to the presence of both an amino group and a bromoethyl group, which allows for diverse chemical modifications and biological interactions. This dual functionality makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

2-amino-7-(2-bromoethyl)-1H-purin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrN5O/c8-1-2-13-3-10-5-4(13)6(14)12-7(9)11-5/h3H,1-2H2,(H3,9,11,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVVHNESYXDWUFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N1CCBr)C(=O)NC(=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrN5O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.08 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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